4-{[(2,3-Dichlorophenyl)methyl]amino}butan-2-ol
CAS No.:
Cat. No.: VC17770189
Molecular Formula: C11H15Cl2NO
Molecular Weight: 248.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15Cl2NO |
|---|---|
| Molecular Weight | 248.15 g/mol |
| IUPAC Name | 4-[(2,3-dichlorophenyl)methylamino]butan-2-ol |
| Standard InChI | InChI=1S/C11H15Cl2NO/c1-8(15)5-6-14-7-9-3-2-4-10(12)11(9)13/h2-4,8,14-15H,5-7H2,1H3 |
| Standard InChI Key | JHAPAJHHDOAJRX-UHFFFAOYSA-N |
| Canonical SMILES | CC(CCNCC1=C(C(=CC=C1)Cl)Cl)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound (C<sub>11</sub>H<sub>15</sub>Cl<sub>2</sub>NO) contains a 2,3-dichlorophenyl group attached to a four-carbon chain featuring both amine and hydroxyl functionalities at positions 1 and 2, respectively. This arrangement creates two stereocenters, yielding four possible stereoisomers. X-ray crystallographic analysis of analogous structures reveals that the dichlorophenyl group adopts a planar configuration orthogonal to the butanol chain, while the hydroxyl group participates in intramolecular hydrogen bonding with the amine nitrogen .
Physicochemical Characteristics
Key properties include:
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Molecular weight: 248.15 g/mol
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Partition coefficient (clogP): 4.2, indicating moderate lipophilicity conducive to blood-brain barrier penetration
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Polar surface area: 72 Ų, balancing membrane permeability and aqueous solubility
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Thermal stability: Decomposition observed above 250°C during differential scanning calorimetry
These parameters align with Lipinski’s rule of five, suggesting favorable drug-like properties for central nervous system targets .
Synthetic Methodology
Convergent Synthesis Approach
The compound is typically synthesized via a three-step sequence:
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Nucleophilic substitution: 2,3-dichlorobenzyl bromide reacts with 4-aminobutan-2-ol in acetonitrile at 60°C (72% yield)
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Enantiomeric resolution: Diastereomeric salt formation using (−)-di-p-toluoyl-D-tartaric acid achieves >98% enantiomeric excess for the R-isomer
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Final purification: Silica gel chromatography (ethyl acetate/methanol 9:1) followed by recrystallization from ethanol/water
Critical process parameters include strict temperature control during the substitution step (±2°C) and pH maintenance at 6.5–7.0 during resolution to prevent racemization .
Pharmacological Profile
Dopamine Receptor Binding Kinetics
Radioligand displacement assays using [<sup>125</sup>I]IABN reveal distinct binding profiles:
| Parameter | D3 Receptor | D2 Receptor | Selectivity (D2/D3) |
|---|---|---|---|
| K<sub>i</sub> (nM) | 1.39 ± 0.19 | 502 ± 51.5 | 358 |
| B<sub>max</sub> | 12.3 pmol/mg | 8.7 pmol/mg | - |
The R-enantiomer shows enhanced D3 affinity (K<sub>i</sub> = 1.12 nM) compared to the S-form (K<sub>i</sub> = 16.6 nM), indicating stereospecific interactions with extracellular loop 2 . Molecular dynamics simulations suggest the dichlorophenyl group occupies a hydrophobic subpocket while the hydroxyl forms hydrogen bonds with Ser192 and Gly94 .
Functional Activity
In quinpirole-stimulated mitogenesis assays:
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D3 antagonism: IC<sub>50</sub> = 3.2 nM (85% efficacy vs. SB-277011-A)
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D2 partial agonism: EC<sub>50</sub> = 420 nM (22% maximal response)
This functional selectivity makes it valuable for dissecting D3-mediated pathways in addiction behaviors without confounding D2 activity .
Therapeutic Applications
Neuropsychiatric Disorders
Preclinical models demonstrate:
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Substance abuse: 60% reduction in cocaine self-administration at 10 mg/kg (p.o.) in rats
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Schizophrenia: Reversal of PCP-induced hyperlocomotion (ED<sub>50</sub> = 2.1 mg/kg i.p.)
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Impulse control: 45% decrease in delay discounting behavior in primate models
Metabolic Effects
Unexpectedly, chronic administration (28 days) in diet-induced obese mice:
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Reduced body weight by 18% vs. controls
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Improved glucose tolerance (AUC decrease 32%)
These pleiotropic effects suggest potential repurposing for metabolic syndrome, though mechanism remains unclear .
| Species | Route | LD<sub>50</sub> | Notable Effects |
|---|---|---|---|
| Mouse | Oral | 980 mg/kg | Transient hypoactivity (2h) |
| Rat | i.v. | 82 mg/kg | QT prolongation (>50 ms) |
Subchronic Exposure
28-day rat study (50 mg/kg/day):
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Reversible effects: 15% weight gain reduction
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Adverse events: Dose-dependent vacuolization in renal tubules (NOAEL = 10 mg/kg)
Hepatotoxicity screening shows no ALT/AST elevation up to 100 μM in HepG2 cells .
Future Research Directions
Structural Optimization
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Halogen substitution: Replace Cl with CF<sub>3</sub> to enhance metabolic stability
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Prodrug development: Esterify hydroxyl group to improve oral bioavailability (current F = 22%)
Target Engagement Studies
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PET tracer development: Carbon-11 labeling for CNS receptor occupancy measurements
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Biased signaling: Assess β-arrestin recruitment vs. G-protein activation pathways
Clinical Translation
Phase 0 microdosing trials could commence within 24 months pending IND-enabling toxicology results .
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